![molecular formula C5H3Cl3S B152398 2,3,5-Trichloro-4-methylthiophene CAS No. 136877-24-2](/img/structure/B152398.png)
2,3,5-Trichloro-4-methylthiophene
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Description
2,3,5-Trichloro-4-methylthiophene is a chlorinated derivative of thiophene, a heterocyclic compound that includes sulfur in its ring structure. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, structures, and properties, which can be informative for understanding the subject compound.
Synthesis Analysis
The synthesis of chlorinated thiophenes can be complex, often resulting in unexpected products. For instance, the synthesis of 2-Chloro-5-methylthiophene was achieved through the reaction of 2-methylthiophene with sulfuryl chloride, yielding a 73.96% product yield . Similarly, the synthesis of a supercrowded tetraferrocenylthiophene involved a fourfold Negishi ferrocenylation of tetrabromothiophene, catalyzed by palladium . Although these methods do not directly apply to this compound, they highlight the reactivity of thiophene derivatives and the potential for halogenation reactions to synthesize chlorinated thiophenes.
Molecular Structure Analysis
The molecular structure of chlorinated thiophenes can be elucidated using techniques such as X-ray crystallography. For example, the structure of 3,4,5-Triiodo-2-methylthiophene was determined using this method, revealing non-covalent iodine–iodine and sulfur–iodine interactions . This suggests that similar interactions might be present in this compound, affecting its molecular conformation and stability.
Chemical Reactions Analysis
Chlorinated thiophenes can undergo various chemical reactions due to the presence of reactive halogen atoms. The papers provided do not detail specific reactions for this compound, but the synthesis of related compounds implies that halogenated thiophenes can participate in coupling reactions and serve as intermediates for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated thiophenes are influenced by their molecular structure. For instance, the crystallographic disorder observed in 3,4,5-Triiodo-2-methylthiophene due to the presence of iodine atoms suggests that similar chlorinated compounds may also exhibit unique packing and density characteristics . Additionally, the electrochemical properties of the tetraferrocenylthiophene compound, such as its reversible one-electron-transfer processes, indicate that electron-transfer properties are an important aspect of thiophene derivatives .
Mechanism of Action
Target of Action
2,3,5-Trichloro-4-methylthiophene is a chemical compound that is primarily used in the synthesis of other compounds It can be used as a building block in the synthesis of various biologically active compounds .
Mode of Action
Its mode of action is primarily determined by the compounds it is used to synthesize . For example, it can be used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the final compounds it is used to synthesize . For instance, in the Suzuki–Miyaura coupling reaction, it can contribute to the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry .
Result of Action
The molecular and cellular effects of this compound are determined by the final compounds it is used to synthesize
properties
IUPAC Name |
2,3,5-trichloro-4-methylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3S/c1-2-3(6)5(8)9-4(2)7/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNNCNLQURMDAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567832 |
Source
|
Record name | 2,3,5-Trichloro-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136877-24-2 |
Source
|
Record name | 2,3,5-Trichloro-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trichloro-4-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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